Platelet Factor 4, specifically the fragment comprising amino acids 58 to 70 of the human protein, is a significant cytokine belonging to the CXC chemokine family. This peptide is primarily released from the alpha-granules of activated platelets during the process of platelet aggregation. Its main physiological role involves moderating the effects of heparin-like molecules, thereby promoting blood coagulation and playing a critical role in wound repair and inflammation. The gene encoding human Platelet Factor 4 is located on chromosome 4, and it exhibits strong chemotactic properties for neutrophils, fibroblasts, and monocytes, interacting with specific receptors such as CXCR3-B .
The synthesis of Platelet Factor 4 (58-70) can be achieved through various methods including:
The synthesis typically requires careful selection of protecting groups for amino acids to prevent unwanted reactions during synthesis. After completion, the peptide undergoes deprotection and cleavage from the solid support, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Platelet Factor 4 (58-70) consists of a sequence of twelve amino acids that include key residues responsible for its biological activity. The molecular formula is , with a molecular weight of approximately 1572.97 g/mol .
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its three-dimensional conformation which is crucial for its interaction with heparin.
Platelet Factor 4 (58-70) participates in several biochemical reactions:
The binding affinity and kinetics can be studied using surface plasmon resonance or fluorescence resonance energy transfer techniques, which provide quantitative data on interaction dynamics.
Upon release from activated platelets, Platelet Factor 4 (58-70) binds to heparin-like molecules on endothelial surfaces, effectively neutralizing their anticoagulant effects. This action enhances local thrombin generation and promotes platelet aggregation. Additionally, its chemotactic properties facilitate the recruitment of immune cells to sites of injury or infection, thereby playing a dual role in both coagulation and inflammation .
Studies have shown that Platelet Factor 4 can also influence monocyte tissue factor activity in response to lipopolysaccharide stimulation, highlighting its role in modulating immune responses .
Platelet Factor 4 (58-70) is typically presented as a white lyophilized powder. It is soluble in aqueous buffers at physiological pH and exhibits stability under appropriate storage conditions.
The peptide demonstrates high binding affinity for heparin and is characterized by its ability to form complexes that influence coagulation pathways. Its stability can be affected by environmental factors such as temperature and pH.
Analytical techniques such as mass spectrometry can be employed to confirm the molecular weight and purity of synthesized Platelet Factor 4 (58-70), ensuring its suitability for research applications.
Platelet Factor 4 (58-70) has several scientific uses:
The human Platelet Factor 4 (PF4) fragment comprising residues 58-70 represents a critical functional domain within the mature PF4 protein. This 13-amino acid peptide has the primary sequence: Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser (PLYKKIIKKLLES) [2] [10]. Positioned near the C-terminus of the 70-amino acid PF4 monomer, this sequence corresponds to the fourth α-helical domain in the tertiary structure of native PF4 [10].
Detailed sequence analysis reveals distinctive structural features:
Table 1: Residue-Specific Properties of PF4 (58-70)
Position | Residue | Property | Functional Significance |
---|---|---|---|
58 | Pro (P) | Cyclic, Rigid | Potential helix termination/initiation |
59 | Leu (L) | Hydrophobic | Structural stabilization |
60 | Tyr (Y) | Aromatic | Potential π-stacking interactions |
61-62 | Lys-Lys (KK) | Basic (+2 charge) | Critical heparin binding site |
63-64 | Ile-Ile (II) | Hydrophobic | Core stabilization |
65-66 | Lys-Lys (KK) | Basic (+2 charge) | Heparin binding and tetramer interface |
67-68 | Leu-Leu (LL) | Hydrophobic | Tetramer stabilization |
69 | Glu (E) | Acidic (-1 charge) | Charge modulation, solubility |
70 | Ser (S) | Polar | Solvation, potential phosphorylation site |
Biophysical studies confirm this region adopts α-helical conformation in the intact PF4 tetramer, with the lysine-rich face oriented outward for glycosaminoglycan engagement [7] [8]. The sequence is evolutionarily conserved across mammalian species, underscoring its functional importance in heparin binding and immune complex formation [3].
Extensive characterization indicates PF4 (58-70) lacks classical post-translational modifications (PTMs). Unlike many chemokines, this fragment does not undergo glycosylation, sulfation, or phosphorylation under physiological conditions [1] [10]. The absence of PTMs is attributed to:
However, genetic isoforms impact this domain's functionality. The PF4alt gene encodes a variant protein with three amino acid substitutions proximal to this region: P68→L, K68→E, and L67→H [1]. These substitutions significantly alter the C-terminal physicochemical landscape:
Native PF4 (58-70) exhibits exceptional protease resistance due to its structural integration within the tetramer. However, isolated PF4 (58-70) peptides demonstrate reduced stability in plasma, with degradation observed at the Leu67-Leu68 and Lys66-Leu67 bonds by serine proteases [2]. This differential stability highlights the protective effect of quaternary structure in the intact protein.
The PF4 (58-70) domain plays a pivotal role in the biophysical behavior of intact PF4 through its influence on electrostatic potential and oligomerization stability. Key properties include:
Charge Distribution: The peptide exhibits a calculated isoelectric point (pI) of 9.8, reflecting its high cationic density. Electrostatic potential mapping reveals an asymmetric charge distribution with a pronounced positive potential localized at the lysine cluster (residues 61-62 and 65-66) [7] [8]. This charge organization creates an optimal binding interface for linear polyanions like heparin, requiring specific spatial alignment of sulfate groups along the glycosaminoglycan chain [7]. Neutralization of these lysines via acetylation or mutation abolishes heparin binding, confirming their essential role [5].
Tetramerization Dynamics: Although PF4 (58-70) does not directly participate in the dimer-dimer interface (residing on the tetramer surface), it critically stabilizes higher-order complexes through polyanion bridging. Native mass spectrometry studies demonstrate:
Heparin-dependent tetramer stabilization occurs through a "wrap-around" binding model where longer heparin chains (dp≥18) simultaneously engage lysine residues from multiple PF4 subunits across adjacent tetramers, facilitating ultralarge complex (ULC) formation [7] [8]. PF4 (58-70) is indispensable for this process, as evidenced by:
Table 2: Heparin-Dependent Oligomerization States of PF4 Influenced by Residues 58-70
Condition | Predominant Oligomer | Stabilization Mechanism | Functional Consequence |
---|---|---|---|
Physiological ionic strength | Monomer/Dimer | Charge repulsion prevents tetramerization | Low heparin affinity |
Low ionic strength (<50 mM) | Tetramer | Reduced charge screening enables self-association | Moderate heparin binding |
+ Heparin pentasaccharide | Stable tetramer | Charge neutralization via 2-3 lysine interactions | Basic immune complex formation |
+ Heparin dp18 (at 2:1 ratio) | Ultralarge Complexes | Inter-tetramer bridging via multiple lysine clusters | Pathogenic antibody recognition (HIT/VITT) |
Lys→Ala mutations (61,62,65,66) | Impaired oligomerization | Loss of polyanion bridging capacity | Abolished ULC formation |
Molecular dynamics simulations reveal that heparin binding induces conformational tightening in the PF4 (58-70) domain, reducing C-terminal flexibility by 40% and reorienting tyrosine 60 for potential involvement in hydrophobic stacking interactions [7] [8]. This structural rigidification creates the neoantigenic surface recognized by pathogenic antibodies in heparin-induced thrombocytopenia (HIT) and vaccine-induced immune thrombotic thrombocytopenia (VITT) [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4